
3-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methylphenylsulfonamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(9H-Carbazol-9-yl)propanoic acid” is a solid substance with a molecular weight of 239.27 . It is stored in a dry room at normal temperature .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, a related compound, poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA), has been synthesized and used as a polymer gel electrolyte in the fabrication of dye-sensitized solar cells (DSSC) .
Molecular Structure Analysis
The molecular formula of “3-(9H-Carbazol-9-yl)propanoic acid” is C15H13NO2 . Its average mass is 239.269 Da and its monoisotopic mass is 239.094635 Da .
Physical and Chemical Properties Analysis
“3-(9H-Carbazol-9-yl)propanoic acid” is a solid substance . It has a molecular weight of 239.27 . It is stored in a dry room at normal temperature .
科学的研究の応用
Biocatalysis in Drug Metabolism
Biocatalysis, utilizing microbial systems such as Actinoplanes missouriensis, has been applied in drug metabolism studies to generate mammalian metabolites of compounds related to 3-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methylphenylsulfonamido)propanoic acid. This approach aids in the structural characterization of drug metabolites, especially when nuclear magnetic resonance (NMR) spectroscopy is required to determine specific metabolic changes with precision. The use of biocatalysis provides a method to produce sufficient quantities of metabolites for detailed analysis, supporting the understanding of drug metabolism in preclinical species and offering analytical standards for monitoring drug metabolites during clinical investigations (Zmijewski et al., 2006).
Alzheimer's Disease Research
Research has been conducted on various substituted N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides for their potential as β-Secretase (BACE1) inhibitors, which is a significant target in the prevention and treatment of Alzheimer's Disease (AD). The modification of the arylsulfonamide moiety with benzyl substituents has led to derivatives with notable BACE1 inhibitory activity, suggesting the crucial role of the sulfonamido-portion in this process. Such studies are vital in developing more effective treatments for AD, highlighting the application of carbazole derivatives in medicinal chemistry (Bertini et al., 2017).
Antimicrobial Applications
Compounds incorporating sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, have been synthesized and tested for their antimicrobial properties. These studies aim to develop new heterocyclic compounds that can serve as effective antimicrobial agents. The research includes the synthesis of various derivatives and their evaluation against a range of microbial strains, contributing to the discovery of new treatments for bacterial infections (Darwish et al., 2014).
Safety and Hazards
将来の方向性
While specific future directions for the requested compound were not found, a related compound, poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA), has shown promising potential for application in bistable memory devices . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .
特性
IUPAC Name |
3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-10-12-20(13-11-18)33(31,32)26(15-14-25(29)30)16-19(28)17-27-23-8-4-2-6-21(23)22-7-3-5-9-24(22)27/h2-13,19,28H,14-17H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDLKKKIAVPBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2925894.png)
![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

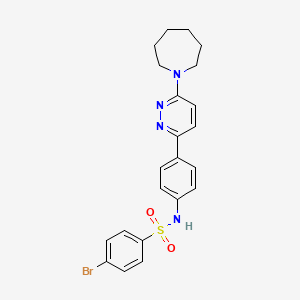
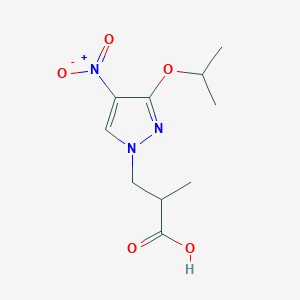
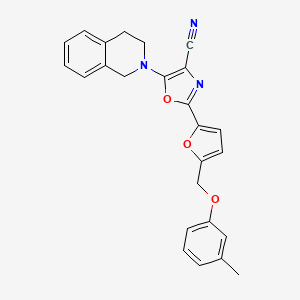
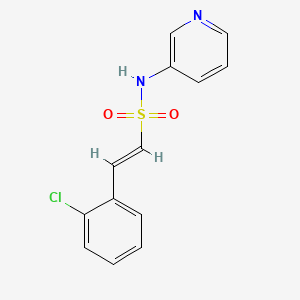
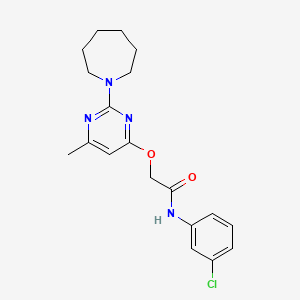
![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)
![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)

